molecular formula C14H17ClN4O B6459838 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide CAS No. 2549029-57-2

1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide

Cat. No. B6459838
CAS RN: 2549029-57-2
M. Wt: 292.76 g/mol
InChI Key: DHZRCRAKTWAKFN-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For example, tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .

Scientific Research Applications

Suzuki–Miyaura Coupling

1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide: serves as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, and this compound plays a crucial role in the process. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it a preferred choice. The mechanism involves oxidative addition and transmetalation, resulting in the formation of new C–C bonds.

Aldosterone Synthase Inhibition

In human clinical studies, 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide has shown promise as an aldosterone synthase (CYP11B2) inhibitor. By selectively inhibiting aldosterone production, it contributes to lowering arterial blood pressure . This mechanism provides a novel approach for managing hypertension.

Chemoselective Tert-Butoxycarbonylation

The compound has been employed as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This green and efficient process allows for the introduction of a Boc (tert-butoxycarbonyl) group under mild conditions, with easy recyclability of the Boc carrier . Such transformations find applications in organic synthesis and drug development.

Alkene Hydromethylation

Researchers have explored a hydroboration/CH2-homologation/protodeboronation strategy using 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide . This approach achieves anti-Markovnikov alkene hydromethylation, providing a useful synthetic route for functionalized alkenes .

properties

IUPAC Name

1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-8-11(7-16)14(18-9(2)12(8)15)19-5-3-10(4-6-19)13(17)20/h10H,3-6H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZRCRAKTWAKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide

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